4-(2-Methoxyphenyl)-4-oxobutyronitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid leads to a compound with a similar structure . Another study reports the synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which also share structural similarities .Scientific Research Applications
Organic Synthesis
“4-(2-Methoxyphenyl)-4-oxobutyronitrile” serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, including nucleophilic additions and cyclization processes, to create complex molecules. For instance, it can be used to synthesize heterocyclic compounds that are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the development of new therapeutic agents. It has been utilized in the synthesis of ligands for neuroreceptors, which are crucial in the treatment of neurological disorders such as depression and anxiety .
Analytical Methods
Analytically, “4-(2-Methoxyphenyl)-4-oxobutyronitrile” can be employed in the development of new analytical methods for detecting various substances. Its stability and reactivity make it suitable for use as a standard or reagent in chromatographic techniques .
Environmental Science
In environmental science, derivatives of “4-(2-Methoxyphenyl)-4-oxobutyronitrile” could be used to study degradation processes or as markers for environmental pollutants. Its methoxy group may be used to trace organic compound pathways in different ecosystems .
Industrial Applications
This compound’s derivatives have industrial applications, such as in the synthesis of dyes, polymers, and other materials that require specific organic building blocks. Its reactivity with various agents allows for the creation of materials with desired properties .
Chemical Reactivity Studies
“4-(2-Methoxyphenyl)-4-oxobutyronitrile” is also used in research focused on chemical reactivity. Studies involving this compound can lead to a better understanding of reaction mechanisms and kinetics, which is fundamental in the design of industrial chemical processes .
Biochemistry
In biochemistry, the compound can be used to synthesize molecules that interact with DNA or proteins, aiding in the study of biological pathways and the development of biochemical assays .
Nanotechnology
Lastly, “4-(2-Methoxyphenyl)-4-oxobutyronitrile” might play a role in the synthesis of organic compounds used in nanotechnology. Its ability to form stable structures at a molecular level can be crucial in creating nanoscale devices .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, suggesting that they may interact with these receptors to exert their effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been shown to exhibit an acceptable pharmacokinetic profile, suggesting that they may have good bioavailability .
Result of Action
The interaction of similar compounds with alpha1-adrenergic receptors suggests that they may have effects on smooth muscle contraction and potentially on various neurological conditions .
properties
IUPAC Name |
4-(2-methoxyphenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDPMHCJJPNPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542227 |
Source
|
Record name | 4-(2-Methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-4-oxobutyronitrile | |
CAS RN |
113522-19-3 |
Source
|
Record name | 4-(2-Methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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